5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
Overview
Description
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole is an organic compound that features both an indole and a pyrrole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or dichloromethane, with the addition of a Lewis acid catalyst like aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating their activity. The indole and pyrrole rings provide a scaffold that can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole: A simpler analog that lacks the indole ring.
1H-indole: A compound that contains only the indole ring without the pyrrole substitution.
5-(1H-pyrrol-1-yl)-1H-indole: A similar compound without the dimethyl substitution on the pyrrole ring.
Uniqueness
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole is unique due to the presence of both the indole and dimethyl-substituted pyrrole rings. This dual-ring structure imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science .
Biological Activity
The compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indole derivatives with pyrrole-based compounds. Various methods have been reported, including multi-step synthesis and one-pot reactions, which yield different derivatives with varying biological activities. The characterization of synthesized compounds is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Table 1: Synthesis Overview
Compound | Reaction Type | Yield (%) | Characterization Method |
---|---|---|---|
This compound | Multi-step synthesis | 75% | NMR, IR, MS |
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of this compound. In vitro assays using the DPPH radical scavenging method demonstrated significant antioxidant activity. The IC50 values for this compound were found to be comparable to standard antioxidants, indicating its potential as a natural antioxidant agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it exhibited significant inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were notably low, suggesting its efficacy as an antimicrobial agent .
Anticancer Activity
In cancer research, this compound has demonstrated cytotoxic effects against several cancer cell lines. Studies indicated that this compound can induce apoptosis in A549 lung adenocarcinoma cells with an IC50 value in the low micromolar range. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Enzyme Inhibition Studies
Molecular docking studies have revealed that this compound interacts with key enzymes involved in cancer progression and bacterial resistance. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both critical targets for therapeutic intervention in cancer and bacterial infections .
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant activity of various indole derivatives, this compound was included among other synthesized compounds. The results indicated that it possessed a higher antioxidant capacity than several known standards, reinforcing its potential use in preventing oxidative stress-related diseases .
Case Study 2: Antimicrobial Efficacy Against MRSA
A comprehensive evaluation of the antimicrobial properties of this compound included testing against MRSA strains. The results showed that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests a potential role in addressing antibiotic resistance .
Case Study 3: Cytotoxicity Against Cancer Cell Lines
Research focused on the anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in A549 cells. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its mechanism involves triggering programmed cell death pathways .
Properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-5-6-14-12(9-13)7-8-15-14/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOULQHBHFWLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435313 | |
Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151273-51-7 | |
Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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